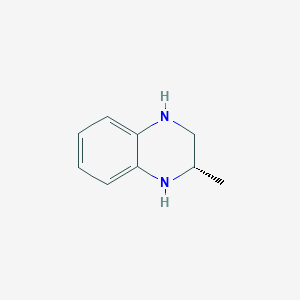

(S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline

Descripción

Historical Context of Tetrahydroquinoxaline Chemistry

The exploration of quinoxaline (B1680401) chemistry dates back to the late 19th century. The subsequent hydrogenation of the pyrazine (B50134) ring to yield 1,2,3,4-tetrahydroquinoxalines opened up new avenues for research. Early work focused on the synthesis and basic reactivity of these saturated heterocycles. Over the decades, the development of more sophisticated synthetic methodologies has allowed for the preparation of a wide array of substituted tetrahydroquinoxaline derivatives, enabling a deeper investigation of their chemical and biological properties.

Significance of Chiral Tetrahydroquinoxaline Derivatives in Synthetic Chemistry

The introduction of chirality into the tetrahydroquinoxaline scaffold has been a significant milestone, as the resulting enantiomerically pure compounds are crucial for applications where stereochemistry dictates function. Chiral tetrahydroquinoxalines serve as key intermediates in the synthesis of biologically active molecules. The stereogenic centers within the tetrahydroquinoxaline framework can influence the three-dimensional arrangement of substituents, which is critical for molecular recognition and interaction with biological targets. Consequently, the development of asymmetric syntheses for these derivatives has been an active area of research, employing methods such as catalytic asymmetric hydrogenation to achieve high enantioselectivity. acs.orgresearchgate.net

Specific Research Focus on (S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline as a Stereodefined System

The compound this compound stands as a well-defined stereochemical entity within the broader class of tetrahydroquinoxalines. Its synthesis was undertaken with the specific goal of creating a configurational standard for 2-substituted reduced quinoxalines. acs.org The presence of a single stereocenter at the C2 position, originating from a readily available chiral precursor, makes it an ideal model system for stereochemical studies. While extensive research on the specific applications of this particular enantiomer is not widely documented, its unequivocal synthesis provides a critical reference point for the stereochemical assignment of related compounds and for investigating the influence of this specific stereoisomer in various chemical and biological contexts.

The synthesis of this compound was achieved through a multi-step sequence starting from L-α-alanine, which provided the chiral center. acs.org This strategic approach ensures the absolute configuration of the final product. The key steps of this synthesis are outlined below:

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | L-α-Alanine | 2,4-Dibromonitrobenzene | (S)-N-(2-Nitro-5-bromophenyl)-α-alanine |

| 2 | (S)-N-(2-Nitro-5-bromophenyl)-α-alanine | SnCl₂/HCl | (S)-3-Methyl-6-bromo-3,4-dihydro-2(1H)-quinoxalinone |

| 3 | (S)-3-Methyl-6-bromo-3,4-dihydro-2(1H)-quinoxalinone | LiAlH₄ | (S)-2-Methyl-7-bromo-1,2,3,4-tetrahydroquinoxaline |

| 4 | (S)-2-Methyl-7-bromo-1,2,3,4-tetrahydroquinoxaline | H₂/Pd-C | This compound |

This synthetic pathway highlights a classic approach to embedding chirality from a natural amino acid into a heterocyclic framework. The physical properties of the intermediate and final products were characterized to confirm their identity and purity. acs.org

Table of Physical Data for Key Compounds in the Synthesis of this compound

| Compound | Melting Point (°C) | Optical Rotation |

|---|---|---|

| (S)-N-(2-Nitro-5-bromophenyl)-α-alanine | 143-144 | +71.3° (c 1.0, 95% EtOH) |

| (S)-3-Methyl-6-bromo-3,4-dihydro-2(1H)-quinoxalinone | 132-133 | +57.3° (c 1.0, THF) |

| (S)-2-Methyl-7-bromo-1,2,3,4-tetrahydroquinoxaline | 95-96 | +13.0° (c 1.0, THF) |

| This compound | 90-91 | +26.5° (c 1.0, THF) |

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-methyl-1,2,3,4-tetrahydroquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10-11H,6H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGRBAYSEQEFQN-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446323 | |

| Record name | (2S)-2-methyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24463-31-8 | |

| Record name | (2S)-1,2,3,4-Tetrahydro-2-methylquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24463-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-methyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of the S 2 Methyl 1,2,3,4 Tetrahydroquinoxaline Scaffold

Electrophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Ring

The benzene (B151609) ring of the tetrahydroquinoxaline system is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the two nitrogen atoms. wikipedia.org These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.comyoutube.com The general mechanism proceeds in two steps: the initial attack of the aromatic pi-system on the electrophile to form a carbocation intermediate (the rate-determining step), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The directing effect of the fused heterocyclic ring is paramount in determining the regioselectivity of the substitution. The two amine-like nitrogens strongly activate the ring and are ortho, para-directors. wikipedia.org In the 1,2,3,4-tetrahydroquinoxaline (B1293668) system, the positions ortho (C5, C8) and para (C6, C7) to the N1 and N4 atoms are activated. However, the substitution pattern is primarily directed to the C6 and C7 positions, analogous to the reactivity observed in similar heterocyclic systems. For example, acid-catalyzed isomerisation and nitration of tetrahydroquinoline derivatives have been reported, highlighting the susceptibility of the benzo-fused ring to electrophiles. rsc.org

Common electrophilic aromatic substitution reactions applicable to the tetrahydroquinoxaline scaffold include nitration (using nitric acid and sulfuric acid) and halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst). The precise conditions must be carefully controlled to avoid oxidation of the electron-rich system.

N-Alkylation and N-Acylation Reactions

The secondary amine (N1) and the aniline-type amine (N4) within the (S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline structure are nucleophilic and readily undergo alkylation and acylation reactions. These transformations are fundamental for introducing diversity and modulating the physicochemical properties of the scaffold.

N-Alkylation involves the introduction of an alkyl group onto one or both nitrogen atoms, typically by reaction with an alkyl halide or via reductive amination. The synthesis of N-substituted tetrahydroquinoxalines is a significant area of research, often achieved through one-pot procedures involving the reaction of o-phenylenediamines with α-hydroxyl ketones followed by transfer hydrogenation. nih.govrsc.org Boronic acid-catalyzed reductive alkylation of quinolines with a carbonyl compound in the presence of a hydrogen source like Hantzsch ester also provides a route to N-alkylated tetrahydroquinolines. acs.org

N-Acylation involves the reaction with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. Solid-phase synthesis methods have been developed where the secondary aniline (B41778) nitrogen of resin-bound tetrahydroquinoxalines is derivatized with various acyl chlorides and isocyanates. researchgate.net These reactions are generally high-yielding and provide stable amide products.

The table below summarizes representative N-alkylation and N-acylation reactions on the tetrahydroquinoxaline core.

| Reaction Type | Reagent/Catalyst | Product Type | Yield | Reference |

| N-Alkylation | α-Hydroxyl Ketones / Chiral Phosphoric Acid / Hantzsch Ester | N-Substituted THQs | up to 97% | nih.govrsc.org |

| N-Alkylation | Carbonyl Compound / Boronic Acid / Hantzsch Ester | N-Alkyl THQs | Good | acs.org |

| N-Alkylation | Alcohols / Mn(I) catalyst | N,N'-Dialkylated THQs | Good | researchgate.net |

| N-Acylation | Acyl Chlorides / Isocyanates | N-Acyl THQs | High | researchgate.net |

Stereoselective Derivatization at C2 and Other Chiral Centers

The inherent chirality of this compound at the C2 position provides a powerful tool for directing the stereochemistry of subsequent modifications. This allows for the synthesis of complex, multi-chiral molecules with high diastereoselectivity.

A key strategy for synthesizing chiral tetrahydroquinoxalines involves the asymmetric hydrogenation of precursor quinoxalines. rsc.orgnih.gov Iridium- and Rhodium-based catalysts with chiral ligands have proven highly effective, yielding products with excellent enantioselectivity (up to 98% ee). rsc.orgnih.govrsc.org Notably, by simply changing the solvent, it is possible to selectively synthesize either the (R) or (S) enantiomer from the same precursor using the same catalyst system. rsc.orgnih.gov

Another powerful method involves the SN2-type ring-opening of chiral activated aziridines with 2-bromoanilines, followed by a Palladium-catalyzed intramolecular C-N bond formation. nih.govorganic-chemistry.org This highly regio- and stereoselective route preserves the stereochemistry of the aziridine (B145994), leading to nonracemic tetrahydroquinoxalines with excellent enantiomeric purity (>99% ee). organic-chemistry.org

Furthermore, derivatization of the existing chiral scaffold, such as the synthesis of Schiff bases from (S)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine and subsequent reduction, allows for the introduction of new functionalities while potentially creating new stereocenters. nih.gov The stereochemistry of these transformations is often influenced by the pre-existing chiral center.

| Method | Key Reagents/Catalyst | Stereochemical Outcome | Yield/ee | Reference |

| Asymmetric Hydrogenation | [Ir(cod)Cl]₂ / Chiral Ligand | Controllable (R) or (S) enantiomer | up to 93% / up to 98% ee | rsc.orgnih.gov |

| Aziridine Ring-Opening | Chiral Aziridine, 2-bromoaniline, Pd-catalyst | High regio- and stereoselectivity | up to 85% / >99% ee | organic-chemistry.org |

| Asymmetric Transfer Hydrogenation | Ru-catalyst / Chiral Diamine | High enantioselectivity | Good | mdpi.com |

Ring-Opening and Rearrangement Chemistry

The tetrahydroquinoxaline ring system, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions, particularly under acid catalysis. These reactions can lead to novel heterocyclic structures.

A notable transformation is the Heyns rearrangement, which has been utilized in the one-pot synthesis of N-substituted tetrahydroquinoxalines from o-phenylenediamines and α-hydroxyl ketones. nih.govrsc.org This rearrangement controls the regioselectivity of the initial condensation step before the formation of the heterocyclic ring. rsc.org

In a reaction analogous to the behavior of related tetrahydroquinolines, the tetrahydroquinoxaline scaffold can be susceptible to acid-catalyzed rearrangements. For instance, certain tetrahydroquinolines are known to isomerize to 4-aminoindane derivatives in the presence of strong acid. rsc.org This type of reaction involves protonation, ring-opening to form a carbocation intermediate, followed by intramolecular cyclization. Such a pathway suggests that under harsh acidic conditions, the this compound ring could potentially rearrange to form substituted indane or other ring-contracted products.

Ring-opening can also be a key step in the synthesis of the scaffold itself. For example, a synthetic route to chiral tetrahydroquinoxalines proceeds via the nucleophilic ring-opening of an activated aziridine by a 2-bromoaniline. nih.govorganic-chemistry.org While this is a formation reaction, it underscores the chemical principles related to the manipulation of rings in this context. A 1,2-rearrangement, where a substituent moves between two adjacent atoms, is a fundamental process in many of these transformations, often driven by the formation of a more stable intermediate. wikipedia.org

Oxidation and Reduction Chemistry of the Tetrahydroquinoxaline Moiety

The oxidation state of the heterocyclic ring in this compound can be readily altered. The scaffold can be oxidized to its aromatic counterpart, (S)-2-methylquinoxaline, or the precursor quinoxaline can be reduced to the tetrahydro-level.

Reduction: The synthesis of this compound itself is most commonly achieved by the reduction of 2-methylquinoxaline (B147225). wikipedia.org A variety of reducing agents and catalytic systems are effective for this transformation.

Catalytic Hydrogenation: This is a widely used method, employing catalysts such as Rhodium on alumina (B75360) or Iridium complexes under hydrogen pressure. rsc.orgresearchgate.net These methods can be highly stereoselective when chiral catalysts are used. rsc.org

Borane (B79455) Reduction: Borane in THF is an effective reagent for reducing quinoxalines to their 1,2,3,4-tetrahydro derivatives in high yield. researchgate.net

Hydrosilylation: In the presence of a suitable catalyst like B(C₆F₅)₃ or gold nanoparticles, hydrosilanes can reduce the quinoxaline ring. organic-chemistry.orgresearchgate.net

Oxidation (Dehydrogenation): The reverse reaction, the aromatization of the tetrahydroquinoxaline ring to a quinoxaline, is also a key transformation. This can be achieved using various oxidizing agents or through catalytic acceptorless dehydrogenation. An iron catalyst has been shown to effectively catalyze both the hydrogenation of N-heterocycles and the reverse acceptorless dehydrogenation, demonstrating the reversible nature of this process. wikipedia.org This oxidation is a common side reaction in other transformations if conditions are not carefully controlled.

| Transformation | Reagent/Catalyst | Conditions | Product | Reference |

| Reduction | H₂, [Ir(cod)Cl]₂/Chiral Ligand | Toluene (B28343)/Dioxane or EtOH | Chiral THQ | rsc.orgnih.govrsc.org |

| Reduction | Borane-THF | THF | THQ | researchgate.net |

| Reduction | NaBH₄-ZnCl₂ | Mild conditions | THQ | researchgate.net |

| Oxidation | Iron Complex | Heat | Quinoxaline | wikipedia.org |

Metal Complexation and Coordination Chemistry

The nitrogen atoms in the this compound scaffold possess lone pairs of electrons, enabling them to act as ligands and coordinate to metal centers. This property is fundamental to its use in catalysis and the formation of novel organometallic complexes.

The crystal structure of the parent compound, 1,2,3,4-tetrahydroquinoxaline, has been reported, and its ability to form complexes with metal salts like copper(I) has been studied. researchgate.net In these complexes, the tetrahydroquinoxaline molecule can act as a bridging ligand, forming extended structures. For example, a complex with CuBr features copper atoms bridged by both bromide ions and the quinoxaline ligand to form 2D sheets. researchgate.net

The coordination of the quinoxaline precursor to a metal is a key step in many catalytic asymmetric hydrogenation reactions. Chiral catalysts based on Iridium, Rhodium, and Ruthenium form a complex with the quinoxaline substrate, allowing the chiral ligand environment to direct the stereochemical outcome of the hydrogenation. rsc.orgnih.govmdpi.com

Furthermore, the tetrahydroquinoxaline scaffold itself can be part of a larger ligand system or can be functionalized while complexed to a metal. Cationic cyclopentadienyliron(II) complexes of tetrahydroquinoline have been synthesized, and the metal center can be used to control the stereochemistry of subsequent reactions on the heterocyclic ligand. rsc.org This demonstrates the potential for using metal complexation to modulate the reactivity and selectivity of transformations on the this compound scaffold.

Spectroscopic and Advanced Structural Elucidation Methodologies for S 2 Methyl 1,2,3,4 Tetrahydroquinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is the most powerful tool for determining the detailed structure of (S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to assign every proton and carbon atom, confirm the stereochemistry at the C2 chiral center, and analyze the conformational dynamics of the dihydropyrazine (B8608421) ring.

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the racemic mixture of 2-methyl-1,2,3,4-tetrahydroquinoxaline, proton magnetic resonance (PMR) data has been reported in acetone-d₆. The methyl group at the C2 position appears as a doublet at approximately δ 1.12 ppm, with a typical vicinal coupling constant (J-value) of 6.5 Hz to the adjacent C2 proton. The three protons of the heterocyclic ring (one at C2 and two at C3) resonate as a complex multiplet between δ 2.9 and 3.4 ppm. The aromatic protons on the benzene (B151609) ring appear as a multiplet around δ 6.52 ppm. The two amine protons (N-H) at positions 1 and 4 are observed as broad singlets at δ 2.87 and δ 4.81 ppm, which would disappear upon exchange with D₂O.

The predicted ¹³C NMR chemical shifts are summarized in the table below. The aliphatic carbons (C2, C3, and the methyl group) are expected in the upfield region (δ 15-55 ppm). The aromatic carbons attached to nitrogen (C4a and C8a) would be shifted downfield relative to the other aromatic carbons due to the electron-withdrawing effect of the nitrogen atoms. organicchemistrydata.orgoregonstate.edu

Interactive Table 1: Predicted ¹³C and Experimental ¹H NMR Data for this compound Note: ¹³C data are predicted based on analogous structures. ¹H data is from the racemic mixture.

| Atom Position | Predicted ¹³C Shift (ppm) | Experimental ¹H Shift (ppm) | Multiplicity / Coupling (Hz) |

|---|---|---|---|

| C2-CH₃ | ~18-22 | 1.12 | d, J = 6.5 |

| C3 | ~35-40 | 2.9-3.4 | m |

| C2 | ~48-53 | 2.9-3.4 | m |

| C5, C6, C7, C8 | ~115-130 | 6.52 | m |

| C4a, C8a | ~135-145 | - | - |

| N1-H | - | 2.87 | br s |

| N4-H | - | 4.81 | br s |

Two-dimensional NMR experiments are essential for unambiguously assigning the complex spectra and elucidating the through-bond and through-space correlations. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds. For this compound, a COSY spectrum would show a cross-peak between the C2-proton and the protons of the C2-methyl group. It would also reveal the coupling between the C2-proton and the two diastereotopic protons at the C3 position, and the geminal coupling between the C3 protons themselves. nih.gov

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These heteronuclear experiments correlate protons directly to the carbons they are attached to. An HSQC spectrum would show cross-peaks connecting the proton signals to their corresponding carbon signals (e.g., C2-H to C2, C3-H₂ to C3, and CH₃-H to the methyl carbon). This is crucial for the definitive assignment of the carbon signals predicted in Table 1.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons, which is critical for confirming stereochemistry and analyzing conformation. For the (S)-enantiomer, NOESY would show correlations between protons that are close in space, irrespective of their bonding. For instance, the axial or equatorial orientation of the methyl group at C2 could be determined by observing its NOE cross-peaks to protons on the C3 and N4 positions and to the aromatic proton at C5.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Pathways

Mass spectrometry is a key technique for determining the molecular weight of a compound and deducing its structure based on its fragmentation pattern upon ionization. libretexts.org

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The molecular formula for 2-Methyl-1,2,3,4-tetrahydroquinoxaline is C₉H₁₂N₂. sigmaaldrich.com The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision.

Interactive Table 2: HRMS Data for this compound

| Formula | Species | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₉H₁₂N₂ | [M+H]⁺ | 149.10732 |

This precise mass measurement unequivocally confirms the elemental composition of the molecule, distinguishing it from any other compound with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a characteristic pattern of daughter ions. While specific MS/MS data for this compound is scarce, the fragmentation pathways can be predicted based on the principles of mass spectrometry and data from related heterocyclic compounds like methyl-tetrahydroquinolines. nih.govcdnsciencepub.comresearchgate.net

The most common fragmentation mechanism for such amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to a nitrogen atom. For the molecular ion of 2-Methyl-1,2,3,4-tetrahydroquinoxaline, two primary fragmentation pathways are expected:

Loss of a methyl radical (•CH₃): Cleavage of the bond between C2 and the methyl group is a highly favorable pathway, as it results in a stable, resonance-delocalized secondary carbocation. This would produce a prominent peak at m/z 133 ([M-15]⁺). This is often the base peak in the mass spectra of 2-methyl substituted N-heterocycles. cdnsciencepub.com

Ring Opening and Fragmentation: Another pathway involves the cleavage of the C2-C3 bond. This can lead to the formation of various smaller fragments. A retro-Diels-Alder (RDA) reaction, common in cyclic systems, could also occur, leading to the cleavage of the dihydropyrazine ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. The IR spectra for the racemic and the pure S-enantiomer are expected to be identical.

The key vibrational modes for this compound are associated with the N-H and C-H bonds, the aromatic ring, and the aliphatic ring structure. Data from related compounds like 1,2,3,4-tetrahydroquinoline (B108954) and 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) can be used to assign these bands. oregonstate.eduwikipedia.orgsigmaaldrich.com

Interactive Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretching | Secondary Amine | 3300-3400 |

| Aromatic C-H Stretching | Benzene Ring | 3000-3100 |

| Aliphatic C-H Stretching | CH, CH₂, CH₃ | 2850-2960 |

| Aromatic C=C Ring Stretching | Benzene Ring | 1500-1600 |

| N-H Bending | Secondary Amine | 1550-1650 |

| CH₂/CH₃ Bending (Scissoring) | Alkanes | 1450-1470 |

| Aromatic C-H Bending (out-of-plane) | Benzene Ring | 750-900 |

| C-N Stretching | Amine | 1250-1350 |

The N-H stretching vibrations typically appear as one or two sharp bands in the 3300-3400 cm⁻¹ region. The aromatic and aliphatic C-H stretches are found just above and below 3000 cm⁻¹, respectively. The characteristic C=C stretching vibrations of the benzene ring are expected in the 1500-1600 cm⁻¹ region. The combination of these techniques provides a detailed and unambiguous structural characterization of this compound.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Chiral Confirmation

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful, non-destructive spectroscopic techniques that provide information on the stereochemistry of chiral molecules. These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral substance.

ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. An ECD spectrum typically displays positive or negative peaks, known as Cotton effects, which are characteristic of the electronic transitions within the chiral molecule. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the stereogenic centers. For this compound, the presence of the aromatic chromophore is expected to give rise to distinct ECD signals in the UV region, which would be mirror images of those for its (R)-enantiomer.

While a full experimental ECD spectrum for this compound is not widely available in the surveyed literature, modern computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are frequently employed to predict ECD spectra. These theoretical calculations, when correlated with experimental data, can provide a high degree of confidence in the assignment of absolute configuration.

Table 1: Chiroptical Data for this compound and Related Concepts

| Parameter | Description | Typical Data/Observation |

| Specific Rotation ([α]D) | A measure of the rotation of plane-polarized light at a specific wavelength (usually the sodium D-line, 589 nm), temperature, and concentration. | A non-zero value confirms chirality. The sign (+ or -) is characteristic of the enantiomer. |

| ECD Spectrum | A plot of the difference in absorbance of left and right circularly polarized light (Δε) versus wavelength (nm). | Exhibits positive and/or negative Cotton effects. The spectrum for the (S)-enantiomer is a mirror image of the (R)-enantiomer. |

| ORD Spectrum | A plot of the optical rotation (in degrees) versus wavelength (nm). | Shows the variation of optical rotation with wavelength, with characteristic peaks and troughs (Cotton effects) in the region of absorption bands. |

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the gold standard for the determination of the three-dimensional structure of a crystalline compound at the atomic level. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, as well as insights into the packing of molecules in the crystal lattice.

For this compound, a single-crystal X-ray diffraction analysis would unequivocally confirm the (S)-configuration at the C2 stereocenter. By using a technique known as anomalous dispersion, the absolute structure can be determined, providing definitive proof of the spatial arrangement of the methyl group relative to the rest of the molecule.

While a specific crystal structure for this compound is not readily found in the surveyed literature, the crystal structure of the parent achiral compound, 1,2,3,4-tetrahydroquinoxaline (B1293668), has been reported. This provides valuable information about the expected conformation of the heterocyclic ring system. In the solid state, the 1,2,3,4-tetrahydroquinoxaline moiety typically adopts a puckered conformation to relieve ring strain. The introduction of a methyl group at the C2 position would influence this conformation, and its precise orientation would be determined by X-ray analysis.

Table 2: Representative Crystallographic Data for the Parent Compound 1,2,3,4-Tetrahydroquinoxaline

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 9.8609(2) Å, b = 8.4986(2) Å, c = 16.9639(4) Å |

| Volume | 1421.64(6) ų |

| Z (Molecules per unit cell) | 8 |

| Conformation | The piperazine (B1678402) ring is puckered and fused to a planar aromatic ring. |

Data for the parent compound 1,2,3,4-tetrahydroquinoxaline is provided for structural comparison.

Computational Chemistry and Theoretical Investigations of S 2 Methyl 1,2,3,4 Tetrahydroquinoxaline

Conformational Analysis and Energy Minimization Studies

The non-aromatic portion of (S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline is not planar, leading to the existence of multiple conformers. Conformational analysis aims to identify these stable three-dimensional arrangements and determine their relative energies.

Computational studies on the parent 1,2,3,4-tetrahydroquinoxaline (B1293668) (THQX) reveal that the piperazine (B1678402) ring is puckered. researchgate.net Theoretical calculations on THQX show two inequivalent conformers separated by an energy barrier. researchgate.net The most stable conformer is typically a twisted form. For the (S)-2-Methyl derivative, the methyl group can exist in either a pseudo-axial or pseudo-equatorial position, leading to distinct conformers with different steric energies and populations at equilibrium. Energy minimization studies, often performed using DFT, are essential to locate the global minimum energy conformer and understand the conformational landscape that influences the molecule's properties and biological interactions. ias.ac.inresearchgate.net

Prediction of Spectroscopic Parameters (NMR, ECD) through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. For chiral molecules like this compound, calculating the Electronic Circular Dichroism (ECD) spectrum is critical for determining the absolute configuration. Time-dependent DFT (TD-DFT) is the standard method for simulating UV-Vis and ECD spectra. ias.ac.in By comparing the calculated ECD spectrum of the (S)-enantiomer with the experimental spectrum, the absolute stereochemistry can be unequivocally assigned. nih.gov

Furthermore, NMR chemical shifts can be predicted with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level. nih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra. The predicted shifts can be compared with experimental data to confirm the structure or to distinguish between different isomers or conformers. ias.ac.innih.gov A statistical method known as DP4+ analysis can be used to provide a probability score for the correctness of a proposed structure by comparing experimental NMR data to the computed values for a set of possible isomers. nih.gov

Molecular Dynamics Simulations of this compound and Derivatives

While quantum chemical calculations provide insight into static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, providing a view of conformational changes, solvent interactions, and binding dynamics.

For a flexible molecule like this compound, MD simulations can reveal the transitions between different conformations and the timescale on which they occur. researchgate.net In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex predicted by docking. nih.govresearchgate.net Simulations can show how the ligand and protein adjust to each other, whether key interactions are maintained over time, and the role of water molecules in the binding site, providing a more realistic picture of the binding event than static models alone. researchgate.net

In Silico Modeling of Biological Target Interactions (excluding clinical outcomes)

In silico modeling, particularly molecular docking, is a cornerstone of modern drug discovery and is widely applied to quinoxaline (B1680401) and tetrahydroquinoline scaffolds. nih.govnih.gov This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with the active site of a biological target, such as an enzyme or receptor.

Derivatives of the core tetrahydroquinoxaline structure have been investigated as potential inhibitors for a range of biological targets. Docking studies on these related compounds provide a template for understanding how this compound might interact with similar proteins. For example, studies have shown that tetrahydroquinoxaline derivatives can bind to the colchicine (B1669291) binding site of tubulin, forming hydrophobic interactions and hydrogen bonds with key residues like βAsn258 and αThr179. nih.gov Other research has explored quinoxaline-based compounds as inhibitors of targets like Poly (ADP-ribose) polymerase-1 (PARP-1) and histone deacetylases (HDACs). nih.govmdpi.comnih.gov These docking studies identify critical interactions, such as the quinoxaline ring occupying a hydrophobic pocket or nitrogen atoms acting as hydrogen bond acceptors, which are essential for binding. nih.govsemanticscholar.org

Ligand-Protein Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding modes and affinities of potential drug candidates. Although direct docking studies on this compound are scarce, numerous studies on related quinoxaline derivatives highlight the utility of this scaffold in interacting with various biological targets.

For instance, molecular docking studies on a series of quinoxaline derivatives have been performed to evaluate their potential as anticancer agents by targeting receptors like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). ekb.eg In one such study, four quinoxaline-based derivatives were docked into the active site of VEGFR-2 (PDB ID: 2OH4), revealing good binding affinities and interactions with key amino acid residues. ekb.eg The binding affinities for these compounds ranged from -11.93 to -17.11 kcal/mol. ekb.eg Specifically, compounds formed hydrogen bonds with crucial amino acids like ASP 1044 and GLU 883. ekb.eg

Similarly, other research has focused on novel quinoxaline-linked-1,2,4-triazole-sulfonamide hybrids as potential anti-proliferative agents. thesciencein.org Molecular docking of the most potent compounds from this series into the Epidermal Growth Factor Receptor (EGFR) (PDB ID: 4HJO) suggested strong binding interactions. thesciencein.org Another study investigated di-substituted sulfonylquinoxaline derivatives as potential DNA Gyrase inhibitors, with docking studies confirming their binding within the DNA Gyrase binding site. nih.gov

Furthermore, research on 2-methyl-1,2,3,4-tetrahydroquinoline derivatives, which are structurally similar to the title compound, has also employed molecular docking. researchgate.net These studies have explored their anticancer potential by docking them into the Peripheral Benzodiazepine Receptor (PBR) (PDB ID: 1EQ1), where they exhibited well-established bonds with amino acids in the active pocket. researchgate.net

The table below summarizes the findings from various docking studies on compounds structurally related to this compound.

| Derivative Class | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Quinoxaline Derivatives | VEGFR-2 (2OH4) | -11.93 to -17.11 | ASP 1044, GLU 883 | ekb.eg |

| Quinoxaline-linked-1,2,4-triazole-Sulfonamides | EGFR (4HJO) | Not specified | Not specified | thesciencein.org |

| Di-substituted Sulfonylquinoxalines | DNA Gyrase | Not specified | Not specified | nih.gov |

| 2-Methyl-1,2,3,4-tetrahydroquinolines | PBR (1EQ1) | Not specified | Not specified | researchgate.net |

| Monoterpenoid Substituted Quinoxaline Thiosemicarbazides | FKBP12 (3FAP) | up to -9.98 | PHE128, TRP190, TYR26, VAL55, ILE56, PHE99, TRP59 | researchgate.net |

These studies collectively suggest that the tetrahydroquinoxaline scaffold is a promising candidate for interacting with a range of biologically important proteins. The specific interactions and binding affinities would, of course, be dependent on the exact substitution pattern of the derivative.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is another powerful computational tool used in drug design. It involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to search large compound databases (virtual screening) to identify novel molecules with the potential for similar biological activity.

While no specific pharmacophore models have been published for this compound, the broader class of quinoline (B57606) and tetrahydroquinoline derivatives has been the subject of such investigations. For example, three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling studies have been conducted on tetrahydroquinoline derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1), a significant target in cancer therapy. nih.gov These models have been used to design novel tetrahydroquinoline derivatives with potentially higher activity. nih.gov

In a typical pharmacophore modeling workflow, a set of active compounds is aligned, and common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings are identified. nih.gov This model is then validated to ensure its ability to distinguish between active and inactive compounds. nih.gov Once validated, the pharmacophore model can be used for virtual screening of compound libraries to find new potential hits. nih.gov

The application of these computational techniques to the tetrahydroquinoxaline scaffold holds promise for the discovery of new bioactive molecules. The structural features of this compound, including its aromatic ring, secondary amine groups, and the chiral methyl group, could all contribute to specific pharmacophoric interactions. A hypothetical pharmacophore model for a derivative of this compound might include a hydrogen bond donor (from the N-H groups), a hydrogen bond acceptor (if further substituted), a hydrophobic feature (from the methyl group and parts of the ring system), and an aromatic ring feature.

Virtual screening campaigns based on such pharmacophore models could efficiently sift through millions of compounds to identify those with a high likelihood of binding to a specific target, thereby accelerating the drug discovery process.

Application Driven Research of S 2 Methyl 1,2,3,4 Tetrahydroquinoxaline Scaffolds Non Clinical Focus

Chiral Ligands in Asymmetric Catalysis

The inherent chirality and structural rigidity of (S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline make its core structure a promising platform for the development of specialized ligands in asymmetric synthesis. The two nitrogen atoms provide ideal coordination sites that can be systematically modified to fine-tune the steric and electronic properties of a resulting catalyst complex.

Ligands for Transition Metal-Catalyzed Asymmetric Reactions

While direct use of the parent this compound as a ligand is not extensively documented, its C2-symmetric diamine structure is a hallmark of highly successful chiral ligands in transition metal catalysis. The development of efficient synthetic routes to access this scaffold in high enantiopurity has been a critical step toward its potential application in this field.

Researchers have developed robust methods for producing enantiopure tetrahydroquinoxalines (THQs), including the (S)-2-methyl derivative, through the asymmetric hydrogenation of quinoxalines using iridium and rhodium catalysts. nih.govrsc.orgnih.gov For instance, an iridium-catalyzed asymmetric hydrogenation protocol allows for the selective synthesis of both (R) and (S) enantiomers of mono-substituted THQs in high yields (up to 93%) and excellent enantioselectivities (up to 98% ee). nih.govrsc.org Another method employs a Rh–thiourea catalyst for the asymmetric hydrogenation of 2-methylquinoxaline (B147225) hydrochloride, achieving high enantioselectivity. nih.gov

The availability of this enantiopure scaffold is crucial, as N-substitution on the diamine core can generate a library of bidentate ligands. These derived ligands are potential candidates for a range of metal-catalyzed reactions, such as asymmetric hydrogenation, cyclopropanation, and Diels-Alder reactions. The strategic placement of the methyl group at the C2 position provides a defined stereochemical environment near the metal center, which is essential for inducing high enantioselectivity in catalytic transformations.

Organocatalytic Applications

The structural framework of this compound is analogous to motifs found in established organocatalysts, particularly those that rely on hydrogen bonding and Brønsted base catalysis. The 1,2-diamine moiety can act as a hydrogen-bond donor, activating substrates through the formation of chiral supramolecular assemblies.

Functionalized chiral tetrahydroquinolines have been synthesized through organocatalytic methods, highlighting the compatibility of this scaffold with such reaction systems. rsc.org Although the direct application of this compound itself as an organocatalyst is a developing area, its structural features suggest significant potential. For example, it can be envisioned as a precursor for more complex thiourea, squaramide, or amine-based catalysts that are known to be effective in a variety of asymmetric transformations. The fact that 2-methyl-1,2,3,4-tetrahydroquinoline has been identified as an endogenous alkaloid in the human brain further fuels interest in the catalytic potential of its derivatives. rsc.org

Building Blocks in Complex Molecule Synthesis

The this compound scaffold serves as a valuable chiral building block, providing a rigid core that can be elaborated into more complex molecular architectures. Its utility is particularly evident in the synthesis of pharmacologically relevant molecules and in the construction of diverse compound libraries.

Precursors for Natural Product Total Synthesis

The chiral 1,2,3,4-tetrahydroquinoxaline (B1293668) fragment is an indispensable structural unit in a number of complex, biologically active molecules, most notably a class of Cholesterol Ester Transfer Protein (CETP) inhibitors used in research for the treatment of atherosclerosis and obesity. nih.gov The enantiopure this compound core constitutes the key chiral component of these target molecules.

Therefore, the total synthesis of these complex agents relies heavily on the efficient preparation of this specific precursor. The unequivocal synthesis of this compound was first established via a sequence starting from L-alanine, confirming its absolute configuration. datapdf.com More recent advancements in iridium- and rhodium-catalyzed asymmetric hydrogenation have provided highly efficient and scalable routes to this key building block. nih.govnih.gov These synthetic achievements are critical, as they provide access to the necessary chiral precursor for the subsequent construction of the larger, pharmacologically important CETP inhibitors.

Scaffolds for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules from a common starting point. The tetrahydroquinoline scaffold is well-suited for this purpose due to its multiple functionalization points—the N1 and N4 amino groups and the aromatic ring.

A modular approach has been developed for generating diverse, natural-product-like polycyclic architectures from a core tetrahydroquinoline scaffold. acs.org This strategy, demonstrated on a related tetrahydroaminoquinoline, utilizes both solution- and solid-phase synthesis to construct complex structures. Key steps include the formation of a six-membered ring lactam on the core, followed by stereocontrolled Michael additions with nucleophiles like thiophenol to introduce new diversity elements. acs.org The phenolic hydroxyl group on the core served as an anchor for solid-phase synthesis, allowing for high-throughput generation of derivatives. acs.org This methodology showcases how the this compound scaffold, with its reactive nitrogen atoms, can be similarly employed to build libraries of complex molecules for screening and biological investigation.

Probes for Mechanistic Biological Investigations (in vitro, non-clinical)

Derivatives of this compound are valuable as molecular probes for studying biological pathways and protein functions in non-clinical, in vitro settings. By incorporating this scaffold into larger molecules, researchers can investigate specific biological targets.

One of the most significant applications is in the design of inhibitors targeting tubulin polymerization. nih.gov A series of novel tetrahydroquinoxaline sulfonamide derivatives were designed as colchicine (B1669291) binding site inhibitors (CBSIs). nih.gov These compounds act as microtubule targeting agents, a class of molecules crucial for cancer research. In vitro studies showed that several of these derivatives exhibited potent antiproliferative activity against the HT-29 human colon cancer cell line.

Molecular docking studies confirmed that these probes bind at the interface of α and β tubulin. nih.gov The tetrahydroquinoxaline group forms hydrophobic interactions with key residues such as βAsn258, βMet259, and βLys352, while the NH group forms a hydrogen bond with αThr179. nih.gov This detailed binding information is critical for understanding the mechanism of tubulin inhibition.

| Compound | Modifications on Tetrahydroquinoxaline Core | IC₅₀ (μM) | Reference |

|---|---|---|---|

| I-7 | Sulfonamide derivative | 0.12 ± 0.03 | nih.gov |

| Colchicine (Reference) | - | 0.03 ± 0.00 | nih.gov |

Furthermore, the tetrahydroquinoline scaffold is a known "frequent hitter" in high-throughput screening (HTS) campaigns. nih.gov However, recent studies have identified certain fused tricyclic tetrahydroquinolines as potential pan-assay interference compounds (PAINS). These compounds can degrade in solution or contain a reactive cyclopentene (B43876) double bond, leading to non-specific interactions with protein targets and generating misleading results. nih.gov This finding is itself a crucial piece of mechanistic information, cautioning researchers to validate hits containing this scaffold carefully and highlighting the importance of structural stability when designing or using chemical probes.

Enzyme Inhibition Studies (in vitro)

Detailed in vitro studies focusing on the inhibition of specific enzymes by this compound are not extensively documented in publicly available research. While the broader class of quinoxaline (B1680401) derivatives has been evaluated for the inhibition of various enzymes, specific inhibitory constants (e.g., IC₅₀, Kᵢ) for this particular compound are not reported in the primary literature.

One study has noted that a series of quinoxaline derivatives, including this compound, exhibited inhibitory activity against lipid accumulation in cultured hepatocytes. However, the specific enzyme or enzymes targeted in this process were not identified, precluding a detailed analysis of the mechanism of action from an enzyme inhibition perspective.

It is important to note that some research has utilized enzymes to act upon 2-Methyl-1,2,3,4-tetrahydroquinoline. For example, engineered cyclohexylamine (B46788) oxidase variants have been used for the deracemization of the racemic mixture to produce the (R)-enantiomer. researchgate.net In this context, the compound serves as a substrate for the enzyme rather than an inhibitor of its activity.

Further research is required to determine if this compound has a specific and potent inhibitory effect on any particular enzyme.

Development of Fluorescent and Other Biological Probes

There is no specific mention in the scientific literature of this compound being developed or used as a fluorescent or biological probe. The development of such probes often requires the molecule to possess inherent fluorescence or be readily conjugated to a fluorophore while maintaining specific binding to a biological target.

Research on related structures provides some context. For example, derivatives of 1,4-diethyl-1,2,3,4-tetrahydroquinoxaline (B1144689) have been incorporated into fluorogens for the purpose of staining cellular organelles like the endoplasmic reticulum and lysosomes. These compounds exhibit environment-sensitive fluorescence. This indicates that the tetrahydroquinoxaline scaffold can be a component of fluorescent probes, but it does not confirm this application for this compound itself.

Advanced Materials Science Applications

The application of this compound in advanced materials science has not been reported. While quinoxaline-based polymers are known for their thermal stability and have been explored for applications in high-performance materials, the use of this specific, small molecule enantiomer as a monomer or functional component in materials science is not documented.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Tetrahydroquinoxaline Derivatives Non Clinical Focus

Systematic Exploration of Substituent Effects on Chemical Reactivity and Stereoselectivity

The chemical reactivity and stereochemical outcome of reactions involving the tetrahydroquinoxaline core are highly sensitive to the nature and position of substituents. This has been systematically studied, particularly in the context of asymmetric synthesis, where the goal is to produce a specific enantiomer with high purity.

During the synthesis of chiral THQ derivatives via catalytic asymmetric hydrogenation of quinoxalines, the electronic properties of substituents on the quinoxaline (B1680401) ring play a pivotal role. For instance, in iridium-catalyzed hydrogenations, substrates with either electron-withdrawing groups (like chloro or trifluoromethyl) or strong electron-donating groups (like methoxy) on the phenyl ring at the C2-position generally proceed efficiently, yielding the desired products in good yields and with excellent enantioselectivities. nih.gov Similarly, rhodium-thiourea catalyzed asymmetric hydrogenation shows good tolerance for various alkyl substituents at the C2 position, leading to complete hydrogenation with high yields and enantioselectivities. nih.gov

The position of the substituent also matters. A methyl group in the meta- or ortho- position of a C2-phenyl ring can lead to a slight decrease in enantiomeric excess (ee), possibly by affecting the transition state of the enantio-determining step. nih.gov Steric hindrance is another critical factor; bulky substituents like tert-butyl groups at the C2-position can result in good yields but with significantly lower enantioselectivity. nih.gov

Substituents on the benzo part of the quinoxaline ring also influence the reaction. Studies show that various substituents at the C6 and C7 positions are well-tolerated, leading to products with good to excellent yields and enantioselectivities. nih.govnih.gov The specific catalyst and solvent system can interact with these substituent effects, sometimes even reversing the stereochemical outcome. For example, an iridium-catalyzed hydrogenation protocol can selectively produce either the (R) or (S) enantiomer of a THQ derivative by simply switching the solvent system from a toluene (B28343)/dioxane mixture to ethanol. nih.gov

| Substituent Position | Substituent Type | Observed Effect on Reactivity/Stereoselectivity | Catalyst System Example |

|---|---|---|---|

| C2-Phenyl | Electron-withdrawing (e.g., -Cl, -CF₃) | Efficient reaction, good yield, and excellent enantioselectivity. nih.gov | Iridium-based |

| C2-Phenyl | Electron-donating (e.g., -OCH₃) | Efficient reaction, good yield, and excellent enantioselectivity. nih.gov | Iridium-based |

| C2-Phenyl | Bulky alkyl (e.g., tert-butyl) | Good yield but significantly lower enantioselectivity. nih.gov | Iridium-based |

| C2 | Alkyl (e.g., -CH₃, -Et) | Complete hydrogenation with high yields and enantioselectivities. nih.gov | Rhodium-thiourea |

| C3 | Ethyl (-CH₂CH₃) | Slight decrease in reactivity and enantioselectivity compared to methyl. nih.gov | Iridium-based |

| C6 / C7 | Various (e.g., -F, -Cl, -CH₃) | Generally well-tolerated, giving good to excellent yields and enantioselectivities. nih.govnih.gov | Iridium-based, Rhodium-thiourea |

Stereochemical Influence on Molecular Recognition and Ligand Binding (in vitro/in silico)

The specific three-dimensional arrangement of atoms (stereochemistry) in tetrahydroquinoxaline derivatives is fundamental to how they interact with other molecules, a concept known as molecular recognition. This is particularly relevant in biological systems but is also a key principle in materials science and catalysis. In vitro experiments and in silico (computational) modeling are powerful tools for investigating these interactions. nih.govnih.gov

In silico techniques such as molecular docking and pharmacophore modeling are used to predict and analyze the binding of ligands to their targets. nih.govbiotechnologia-journal.org For instance, a pharmacophore model can be generated from a set of active molecules to identify the essential chemical features required for binding. nih.govresearchgate.net This model can then be used to screen virtual libraries for new compounds that fit the required spatial arrangement of features, such as hydrogen bond donors, acceptors, and aromatic rings. researchgate.netnih.gov

For tetrahydroquinoline derivatives, which are structurally similar to THQs, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been employed. mdpi.comnih.gov These models correlate the biological activity of a series of compounds with their 3D properties, such as steric and electrostatic fields. mdpi.com The resulting contour maps can highlight regions where bulky groups or specific electronic properties are favored or disfavored for optimal binding, providing a clear guide for the design of new analogs. mdpi.comnih.gov For example, studies on tetrahydroisoquinoline (a THQ isomer) have shown that specific stereoisomers can have vastly different binding affinities for their targets, underscoring the importance of precise stereochemical control. nih.govresearchgate.net

Molecular dynamics simulations can further validate these findings by simulating the movement of the ligand within the binding site over time, confirming the stability of key interactions, such as hydrogen bonds and hydrophobic contacts. biotechnologia-journal.orgmdpi.com

Rational Design of (S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline Analogs for Specific Non-Clinical Applications

Rational design uses the insights gained from SAR and molecular modeling studies to create new molecules with desired properties. This approach moves beyond trial-and-error, allowing for the targeted synthesis of analogs for applications in areas like chemical sensing, catalysis, or as molecular probes.

The design process often starts with a known active scaffold, like this compound. Based on 3D-QSAR models or docking studies, specific modifications are proposed. mdpi.comekb.eg For example, if a model indicates that a hydrogen bond donor is needed in a particular region to improve binding affinity, an analog can be designed that incorporates a hydroxyl or amino group at the corresponding position. mdpi.comnih.gov Similarly, if a steric clash is observed in a docking simulation, smaller substituents can be proposed.

This strategy has been applied to the design of novel quinoxaline and tetrahydroisoquinoline derivatives. ekb.egresearchgate.net For example, based on the binding mode of known inhibitors, a new series of 6-chloroquinoxalines was designed and synthesized to target the VEGFR-2 enzyme. ekb.eg Another approach involves computational combinatorial chemistry, where large virtual libraries of molecules are generated by combining different building blocks onto the core scaffold. researchgate.net These virtual libraries are then screened using pharmacophore models and docking simulations to identify the most promising candidates for synthesis and testing. researchgate.net

| Design Strategy | Description | Example Application |

|---|---|---|

| Structure-Based Design | Utilizes the 3D structure of a target (e.g., an enzyme or receptor) to design complementary ligands. Involves molecular docking to predict binding modes. ekb.eg | Designing specific enzyme inhibitors by modifying the THQ core to fit into the active site. ekb.eg |

| Ligand-Based Design (e.g., 3D-QSAR) | Uses a set of known active molecules to derive a model (pharmacophore or QSAR) that predicts the activity of new compounds. mdpi.comnih.gov | Creating analogs with enhanced affinity by adding or modifying functional groups based on favorable regions identified in CoMFA/CoMSIA contour maps. mdpi.com |

| Computational Combinatorial Chemistry | Generates large virtual libraries of analogs by combining various fragments onto the THQ scaffold and screening them in silico. researchgate.net | Identifying novel candidates for chemical sensors by screening for specific binding features. researchgate.net |

| Scaffold Hopping | Replacing the core THQ structure with a different, structurally distinct scaffold that maintains the key 3D arrangement of functional groups required for activity. | Developing new catalysts with improved stability or solubility by replacing the THQ core while preserving the catalytic groups' orientation. |

Data-Driven Approaches in Chemical Space Exploration

Chemical space refers to the vast, multidimensional universe of all possible molecules. Data-driven approaches use computational tools and machine learning to navigate this space efficiently, helping to identify novel molecules with desired properties that might be missed by traditional, hypothesis-driven methods.

One such approach is the use of chemical navigation tools like ChemGPS-NP, which uses principal component analysis (PCA) to map chemical space based on calculated molecular descriptors. nih.gov This allows researchers to visualize the property space covered by existing compound libraries and identify sparsely populated regions where novel structures might be found. nih.gov By comparing the chemical space of known bioactive compounds with that of other libraries (e.g., natural products), chemists can identify promising new areas for exploration. nih.gov

Another powerful technique is de novo drug design, where algorithms build new molecules from scratch or by combining molecular fragments. nih.gov Platforms like the Systemic Evolutionary Chemical Space Explorer (SECSE) use an evolutionary algorithm inspired by fragment-based design to "grow" molecules within a target's binding pocket. nih.gov Such platforms can be integrated with deep learning models, which are trained on existing data to predict the "fitness" or binding affinity of the newly generated molecules, thereby accelerating the search for promising candidates. nih.gov These computational methods allow for the rapid evaluation of millions of virtual molecules, far exceeding the capacity of physical screening, and can guide synthetic efforts toward the most promising regions of chemical space. nih.govukri.org

Future Perspectives and Emerging Research Directions in S 2 Methyl 1,2,3,4 Tetrahydroquinoxaline Chemistry

Integration with Flow Chemistry and Automation in Synthesis

The synthesis of tetrahydroquinoxaline derivatives is increasingly benefiting from the adoption of flow chemistry and automation. These technologies offer improved control over reaction parameters, enhanced safety, and the potential for high-throughput synthesis and scalability.

A notable development is the adaptation of catalytic asymmetric hydrogenation processes to continuous flow systems. For instance, an Iridium-catalyzed asymmetric hydrogenation for producing chiral tetrahydroquinoxalines (THQs) has been successfully implemented under flow conditions. rsc.orgresearchgate.net This method allows for the gram-scale synthesis of THQ derivatives with high yields and enantioselectivities, demonstrating the practical advantages of flow chemistry for producing these valuable chiral scaffolds. rsc.org Similarly, a Rhodium-thiourea catalyzed asymmetric hydrogenation has also been effectively translated to a continuous flow process without compromising yield or enantioselectivity. researchgate.net

Automation is another key driver of innovation in this area. Fully integrated automated synthesis platforms are being developed to minimize repetitive, manual operations in chemical workflows. researchgate.net These systems can be controlled remotely and are designed to be flexible, allowing for the synthesis of complex molecules like quinoxaline (B1680401) derivatives with high efficiency. researchgate.net The progress in screening and automation has accelerated the discovery and investigation of new compounds at a pace previously unattainable. researchgate.net The combination of flow chemistry with automated platforms represents a powerful strategy for the rapid and efficient production of (S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline and its analogs. numberanalytics.comnih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Tetrahydroquinoxaline Synthesis

| Parameter | Batch Synthesis | Flow Synthesis | Reference |

|---|---|---|---|

| Scalability | Challenging, often requires re-optimization | Easier to scale up by running the system for longer durations | rsc.org |

| Heat & Mass Transfer | Often inefficient, can lead to hotspots and side reactions | Superior control due to high surface-area-to-volume ratio | nih.gov |

| Safety | Higher risk with large volumes of hazardous reagents | Improved safety due to small reaction volumes at any given time | nih.gov |

| Reproducibility | Can be variable between batches | Highly reproducible due to precise control over parameters | nih.gov |

| Example Yield ((S)-THQ) | ~83% | ~90% | rsc.org |

| Example Enantioselectivity ((S)-THQ) | ~93% ee | ~87% ee | rsc.org |

Machine Learning and Artificial Intelligence in Molecular Design and Synthesis Planning

Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular design and synthetic chemistry. gwern.net For scaffolds like this compound, these computational tools offer unprecedented opportunities to accelerate the discovery of new derivatives and to devise optimal synthetic routes. nih.gov

Generative molecular design, powered by ML models, can explore the vast chemical space to propose novel molecules with desired properties. scholar9.comepfl.ch These models learn from large datasets of existing molecules and can generate new structures that are optimized for specific functions. nih.gov For instance, ML has been used to design new antioxidant molecules by predicting their properties and identifying optimal substitution patterns on a core scaffold. rsc.org This approach could be readily applied to the tetrahydroquinoxaline framework to design new catalysts or functional materials.

Development of Novel Methodologies for Derivatization and Functionalization

The functional utility of the this compound scaffold is directly linked to the available methods for its derivatization. Ongoing research is focused on creating new, efficient, and selective chemical reactions to modify the core structure.

Recent advancements include the development of metal-free, one-pot tandem procedures that construct the tetrahydroquinoxaline ring system from simple starting materials while simultaneously introducing functional groups. rsc.org For example, a B(C₆F₅)₃-catalyzed reaction of 1,2-diaminobenzenes with α-ketoesters and a hydrosilane allows for the step-economical synthesis of a variety of substituted tetrahydroquinoxalines with high tolerance for other functional groups. rsc.org Another novel strategy involves the SN2-type ring-opening of activated aziridines with 2-bromoanilines, followed by a palladium-catalyzed intramolecular C-N bond formation, providing a highly regio- and stereoselective route to functionalized tetrahydroquinoxalines. organic-chemistry.org

The development of new derivatization techniques is also crucial. While not yet applied to this specific compound, novel methods like in-situ aqueous derivatization using reagents such as propyl chloroformate demonstrate a trend towards faster and simpler sample processing, which could be adapted for creating derivatives of tetrahydroquinoxalines for various analytical or screening purposes. researchgate.net The ability to further transform functional groups on the synthesized ring, such as the reduction of a cyano group to a primary amine, expands the range of accessible derivatives for exploring new applications. frontiersin.org

Exploration of Unconventional Reactivity Patterns

Moving beyond traditional synthetic methods, researchers are exploring unconventional reactivity patterns to access tetrahydroquinoxaline structures and their analogs. These approaches often provide new pathways to previously inaccessible derivatives or achieve transformations with greater efficiency and atom economy.

Domino reactions, also known as cascade reactions, are a prime example of this trend. These reactions enable the formation of complex heterocyclic structures like tetrahydroquinolines in a single operation from simple starting materials, proceeding through a sequence of intramolecular reactions. nih.gov Strategies such as domino reduction-reductive amination or S_NAr-terminated sequences have proven highly effective. nih.gov

Another area of exploration involves the use of unique reactive intermediates. For instance, a metal-free annulation reaction has been developed using α-diazo sulfonium (B1226848) salts and α-vinylanilines. acs.org This reaction proceeds through a proton-activated dicationic intermediate, showcasing a dielectrophilic activation in diazo chemistry that is distinct from the more common carbene-based pathways. acs.org Furthermore, metal-free syntheses using reagents like diboronic acid, where water itself acts as the hydrogen donor, represent a significant shift towards more sustainable and unconventional reaction designs. rsc.org

Expanding Non-Clinical Applications into Emerging Chemical and Biological Fields

While tetrahydroquinoxaline derivatives are of significant interest in medicinal chemistry, their unique structural and electronic properties make them suitable for a range of non-clinical applications in materials science, catalysis, and chemical biology.

Nitrogen heterocycles, in general, are valuable as building blocks for functional materials, including conducting polymers and dyes. numberanalytics.comnumberanalytics.com They also serve as ligands in catalysis, where they can enhance the activity and selectivity of metal catalysts. numberanalytics.com The tetrahydroquinoxaline scaffold, with its chiral and redox-active nature, is a promising candidate for the development of novel asymmetric catalysts.

In chemical biology, derivatives of the related 2-methyl-1,2,3,4-tetrahydroquinoline have been investigated for their ability to induce DNA photocleavage, acting as synthetic nuclease mimics. researchgate.net This functionality opens up applications as biochemical tools for studying DNA structure and interactions. Additionally, quinoxaline-based probes have been synthesized to detect biological analytes like tau aggregates, which are relevant in neurodegenerative disease research. researchgate.net The core structure's utility as a scaffold for CXCR4 antagonists, which inhibit the fundamental biological process of chemotaxis, also points to its potential use as a chemical probe to study cell migration and signaling pathways. nih.gov

Q & A

Q. How is the structure of this compound confirmed experimentally?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key ¹H NMR signals in CDCl₃ include δ 6.58–6.50 (aromatic protons), 3.51–3.03 (CH₂ and CH groups), and 1.18 ppm (methyl group). ¹³C NMR confirms sp³ carbons (e.g., 48.3, 45.7 ppm) .

Q. What safety precautions are recommended for handling this compound?

- Answer : Follow hazard codes Xi (irritant) and Xn (harmful). Use PPE (gloves, goggles), ensure ventilation, and avoid inhalation. Storage requires inert atmospheres and protection from light .

Advanced Research Questions

Q. How is high enantiomeric excess (ee) achieved in the synthesis of this compound?

- Answer : Chiral iridium catalysts enable stereocontrol. The fac-exo-(R) configuration of the catalyst precursor promotes selective hydrogenation of the quinoxaline ring. In-situ NMR studies reveal that the active species forms via deorthometalation rather than H₂ reductive elimination .

Q. How is this compound used as a configurational standard for chiral derivatives?

- Answer : this compound serves as a reference for assigning absolute configurations to 2-substituted analogs. Through oxidation (e.g., to O-mesylates) and reduction, chirality is preserved or inverted, allowing systematic correlation via Cahn-Ingold-Prelog rules .

Q. What mechanistic insights explain the catalytic activity of iridium complexes?

- Answer : The catalytically active species forms via deorthometalation of the iridium precursor, as shown by high-pressure NMR. Both CN groups in 2-methylquinoxaline are hydrogenated at comparable rates, ensuring regioselectivity .

Q. How do reaction conditions influence yields in transfer hydrogenation?

- Answer : Yield variations (e.g., 90–97% ) arise from factors like catalyst loading, solvent polarity, and H₂ pressure. Optimized protocols use 10 mol% TBAB and Hantzsch ester in EtOAc at 80°C .

Q. What analytical challenges arise in characterizing enantiopure samples?

- Answer : Chiral HPLC or polarimetry is required to resolve enantiomers. Contradictions in ee values may stem from residual solvents or impurities affecting optical rotation measurements .

Q. Can this compound be functionalized for biological activity studies?

- Answer : Derivatives like 6,7-dimethoxy- or sulfonamide-linked analogs are synthesized via electrophilic substitution or cross-coupling. These modifications enhance bioactivity profiles (e.g., anti-proliferative effects) .

Data Contradiction Analysis

Q. Why do reported melting points and yields vary across studies?

- Answer : Discrepancies in melting points (e.g., 92–98°C vs. literature values) may reflect polymorphic forms or impurities. Yield differences arise from scaling effects (e.g., 28.7 mg vs. 1.05 g batches ), purification efficiency, or catalyst stability .

Methodological Optimization

Q. What strategies improve the scalability of iridium-catalyzed hydrogenation?

- Answer : Catalyst recycling, solvent selection (e.g., MeOH for solubility), and controlled H₂ pressure (5–10 bar) enhance scalability. Ligand tuning (e.g., phosphine substituents) further stabilizes the active species .

Applications in Organic Synthesis

Q. How is this compound utilized in multi-step syntheses?

- Answer : It serves as a chiral building block for alkaloids and heterocycles. For example, tosylation generates intermediates for displacement reactions, enabling access to diverse tetrahydroquinoxaline libraries .

Safety and Regulatory Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.